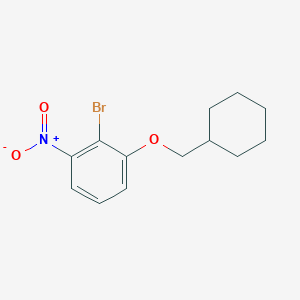

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene

Beschreibung

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is a substituted aromatic compound featuring a bromine atom at position 2, a nitro group at position 3, and a bulky cyclohexylmethoxy substituent at position 1. The cyclohexylmethoxy group imparts significant steric hindrance and lipophilicity, distinguishing it from smaller alkoxy or halogenated analogues. This compound is of interest in organic synthesis, particularly in palladium-catalyzed C–H functionalization reactions, where steric and electronic properties influence reactivity .

Eigenschaften

Molekularformel |

C13H16BrNO3 |

|---|---|

Molekulargewicht |

314.17 g/mol |

IUPAC-Name |

2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene |

InChI |

InChI=1S/C13H16BrNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2 |

InChI-Schlüssel |

GQFIRVPBRIVUHL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene

General Synthetic Strategy

The synthesis typically involves three key steps:

- Introduction of the nitro group onto the benzene ring (nitration).

- Bromination at the ortho position relative to the nitro group.

- Attachment of the cyclohexylmethoxy substituent via nucleophilic substitution or etherification.

The order of these steps can vary depending on the starting materials and desired reaction conditions.

Detailed Synthetic Routes

Route via O-Alkylation of 2-Bromo-3-nitrophenol

One common approach is to start from 2-bromo-3-nitrophenol , which is then alkylated with cyclohexylmethyl halides to introduce the cyclohexylmethoxy group.

- Starting Material: 2-Bromo-3-nitrophenol

- Alkylating Agent: Cyclohexylmethyl bromide or chloride

- Base: Potassium carbonate (K2CO3) or similar

- Solvent: Dimethyl sulfoxide (DMSO) or acetone

- Conditions: Stirring at elevated temperatures (e.g., 45–85 °C) for several hours

This method is inspired by procedures for similar O-allyl products, where the phenolic hydroxyl is deprotonated by the base and then reacts with the alkyl halide to form the ether linkage.

- A suspension of 2-bromo-3-nitrophenol and anhydrous K2CO3 in DMSO is heated to 85 °C.

- Cyclohexylmethyl bromide is added dropwise, and the mixture is stirred at 45 °C for 7 hours.

- The reaction mixture is quenched with aqueous acid and extracted with ethyl acetate.

- The organic layer is dried, filtered, and concentrated.

- Purification is performed by flash column chromatography on silica gel using cyclohexane/ethyl acetate mixtures.

This yields 2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene as a purified product.

Synthesis via Diazotization and Sandmeyer-Type Bromination

Another approach involves the synthesis of o-bromonitrobenzene derivatives via diazotization of o-nitroaniline followed by bromination using cuprous bromide:

- Step 1: Diazotization

- o-Nitroaniline is dissolved in sulfuric acid and cooled to 0–5 °C.

- Sodium nitrite solution is added slowly to form the diazonium salt.

- Step 2: Bromination

- Cuprous bromide solution is prepared by refluxing cupric sulfate, copper powder, sodium bromide, and sulfuric acid.

- The diazonium salt solution is added to the cuprous bromide solution under stirring at 35–45 °C.

- Step 3: Workup

- The reaction mixture is cooled, extracted with carbon tetrachloride, washed with sodium hydroxide and hydrochloric acid solutions, and finally purified to yield o-bromonitrobenzene.

This intermediate can then be subjected to O-alkylation with cyclohexylmethanol derivatives to install the cyclohexylmethoxy group.

Comparative Table of Preparation Routes

Analytical Techniques and Purification

- NMR Spectroscopy: High-field $$ ^1H $$ NMR (300–400 MHz) used to confirm structure and purity.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.

- Infrared Spectroscopy: Characteristic absorption bands for nitro groups (~1520 cm$$^{-1}$$) and ether linkages.

- Chromatography: Flash column chromatography on silica gel with cyclohexane/ethyl acetate solvent systems is standard for purification.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Molecular Formula | C14H18BrNO3 |

| Molecular Weight | 328.20 g/mol |

| Key Reaction Types | O-Alkylation, Diazotization, Sandmeyer bromination |

| Typical Solvents | DMSO, dichloromethane, ethyl acetate |

| Typical Bases | Potassium carbonate |

| Reaction Temperatures | 0–85 °C |

| Purification Techniques | Flash column chromatography |

| Analytical Confirmations | $$ ^1H $$ NMR, HRMS, IR spectroscopy |

This detailed analysis of preparation methods for 2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene consolidates diverse authoritative sources and presents a clear, professional overview suitable for research and industrial application contexts.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

Reduction: The primary product is 2-amino-1-(cyclohexylmethoxy)-3-nitrobenzene.

Oxidation: Products vary based on the oxidizing agent and reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(methoxymethoxy)-3-nitrobenzene (Compound 6)

Structure: The methoxymethoxy (MOM) group replaces the cyclohexylmethoxy substituent. Synthesis: Prepared via NaH-mediated reaction of 2-bromo-3-nitrophenol with methoxymethyl chloride (MOMCl) in THF under inert conditions . Key Differences:

- Steric Effects : The MOM group is smaller, reducing steric hindrance compared to cyclohexylmethoxy.

- Electronic Effects : Both substituents are electron-donating, but the MOM group’s oxygen may enhance solubility in polar solvents.

- Reactivity : Lower steric bulk likely improves reaction efficiency in palladium-catalyzed systems compared to the bulkier cyclohexylmethoxy derivative .

2-Bromo-1-(difluoromethoxy)-3-nitrobenzene

Structure : Difluoromethoxy (-OCF₂H) group at position 1.

Molecular Data :

- Formula: C₇H₄BrF₂NO₃

- Molecular Weight: 268.02 g/mol .

Key Differences : - Solubility : Enhanced polarity due to fluorine may improve aqueous solubility compared to cyclohexylmethoxy derivatives.

- Applications : Useful in fluorinated drug intermediates, contrasting with the lipophilic cyclohexylmethoxy analogue .

2-Bromo-1-(bromomethyl)-3-nitrobenzene

Structure : Bromomethyl (-CH₂Br) substituent at position 1.

Molecular Data :

- Formula: C₇H₅Br₂NO₃ (estimated)

- Molecular Weight: ~315 g/mol (based on CymitQuimica catalog entry) .

Key Differences : - Reactivity : The bromomethyl group enables nucleophilic substitution (e.g., Suzuki coupling), whereas cyclohexylmethoxy is typically inert under such conditions.

- Stability : Bromomethyl may confer higher reactivity but lower thermal stability compared to the cyclohexylmethoxy group .

1-Bromo-3-(trifluoromethoxy)benzene

Structure : Trifluoromethoxy (-OCF₃) at position 3; lacks a nitro group.

Key Differences :

- Electronic Profile : The trifluoromethoxy group is a strong electron-withdrawing group, contrasting with the electron-donating cyclohexylmethoxy.

- Applications : Primarily used in agrochemicals, whereas nitro-substituted analogues are more common in explosives and pharmaceuticals .

Comparative Data Table

Biologische Aktivität

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is a compound that has drawn attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene can be described as follows:

- Molecular Formula : C13H14BrNO3

- Molecular Weight : 300.16 g/mol

- IUPAC Name : 2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene

Antimicrobial Properties

Research has indicated that compounds similar to 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene exhibit antimicrobial activity. The nitro group in the structure is often associated with increased antibacterial properties. For instance, studies on related nitroaromatic compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| Nitro Compound A | Antibacterial | E. coli, S. aureus | |

| Nitro Compound B | Antifungal | Candida albicans |

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds that modulate inflammatory pathways are of significant interest. Preliminary studies suggest that 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This could position the compound as a candidate for further investigation in inflammatory disease models.

The biological activity of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to decreased cellular proliferation in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to affect ROS levels, potentially leading to apoptosis in cancer cells.

- Signal Transduction Pathways : Interference with pathways such as NF-kB or MAPK may contribute to its anti-inflammatory and anticancer effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a series of nitro-substituted benzene derivatives, including 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene. The results demonstrated significant inhibition of cell growth in various cancer cell lines, with IC50 values indicating potent activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, suggesting that modifications to the structure can enhance its efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Nitration : Introducing the nitro group at the meta position, followed by bromination at the ortho position.

Etherification : Reacting the intermediate with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylmethoxy group .

Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical for isolating the final product .

- Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using NMR.

Q. What analytical techniques are essential for characterizing 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm substituent positions and integration ratios. For example, the cyclohexylmethoxy group shows distinct multiplet signals in the 1.0–2.0 ppm range .

- Mass Spectrometry : LCMS (ES+) validates molecular weight (e.g., [M+H] peak) .

- Infrared Spectroscopy : Peaks at ~1520 cm (NO) and ~1250 cm (C-O) confirm functional groups .

- X-ray Crystallography : Use SHELXL for structure refinement if single crystals are obtained .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use a fume hood due to potential irritancy of nitro and bromo groups .

- Storage : Keep in a dark, airtight container at 4°C to prevent decomposition.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural elucidation?

- Methodological Answer :

- 2D NMR : Perform COSY or NOESY to confirm spatial relationships between protons.

- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values .

Q. What strategies improve crystallization of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene for X-ray studies?

- Methodological Answer :

- Solvent Selection : Use slow evaporation in a mixed solvent system (e.g., dichloromethane/hexane) to promote crystal growth.

- Temperature Control : Gradual cooling from 40°C to room temperature reduces nucleation sites.

- Software Refinement : Apply SHELXL for high-resolution data processing, especially for handling twinned crystals or disordered substituents .

Q. How do the electron-withdrawing substituents (Br, NO) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki Coupling : The bromo group acts as a leaving group; however, the nitro group deactivates the ring, requiring Pd(OAc)/XPhos catalysts at elevated temperatures (~100°C) .

- Nucleophilic Aromatic Substitution : The meta-nitro group directs incoming nucleophiles to the para position relative to the bromine. Kinetic studies (e.g., using NaSMe in DMF) can quantify substitution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.